molecular formula C11H13NO B1281387 6-Amino-3,3-dimethylindan-1-one

6-Amino-3,3-dimethylindan-1-one

Cat. No. B1281387
M. Wt: 175.23 g/mol
InChI Key: VCRCWTVHLMFOJU-UHFFFAOYSA-N
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Description

6-Amino-3,3-dimethylindan-1-one is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
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properties

Product Name

6-Amino-3,3-dimethylindan-1-one

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

6-amino-3,3-dimethyl-2H-inden-1-one

InChI

InChI=1S/C11H13NO/c1-11(2)6-10(13)8-5-7(12)3-4-9(8)11/h3-5H,6,12H2,1-2H3

InChI Key

VCRCWTVHLMFOJU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C1C=CC(=C2)N)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3,3-Dimethyl-6-nitro-indan-1-one (22.2 g, 54.1 mmol) and platinum oxide (0.44 g, 1.94 mmol) in 30 mL of ethyl acetate and 60 mL of methanol was hydrogenated on a Parr Shaker for 40 min. The mixture was filtered through a pad of celite. The filtrate was evaporated and the residue was triturated with hexane to give 18.4 g (97% yield) of the title product as yellow solids; 1H-NMR (CDCl3) δ1.38 (s, 6H), 2.56 (s, 2H), 6.98 (d, J=2.3 Hz, 1H), 7.02 (dd, J=2.3, 8.2 Hz, 1H), 7.30 (d, J=8.2 Hz, 1H); MS m/e 176 (MH+).
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.44 g
Type
catalyst
Reaction Step One
Yield
97%

Synthesis routes and methods II

Procedure details

A solution of 1,1-dimethyl-5-nitro-indan-3-one (6.5 g, 3.17 mmoles, prepared according to part D of Example 1) in methanol (150 ml) containing 5% palladium on carbon (0.75 g) was stirred under hydrogen gas at 15 psi for four hours. The catalyst was filtered and the methanol was recovered under vacuum to obtain a green solid (5.72 g). The reaction product was used in the next step without further purification. 1H NMR (CDCl3) δ 7.26 (d, J=8.20 Hz, 1H), 6.95 (m, 2H), 3.82 (broad s, 2H), 2.55 (s, 2H), 1.36 (s, 6H); 13C NMR (CDCl3) δ 206.25, 154.53, 146.05, 136.27, 124.04, 123.03, 107.14, 53.41, 37.74, 30.04.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.75 g
Type
catalyst
Reaction Step One

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